molecular formula C10H10N6O4 B11056427 2-[5-(3-aminophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide CAS No. 889955-49-1

2-[5-(3-aminophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide

Cat. No.: B11056427
CAS No.: 889955-49-1
M. Wt: 278.22 g/mol
InChI Key: HKMJJZAHVHPYFJ-UHFFFAOYSA-N
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Description

2-[5-(3-aminophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide is a complex organic compound that features a triazole ring substituted with aminophenoxy and nitro groups

Preparation Methods

The synthesis of 2-[5-(3-aminophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide typically involves multiple steps. One common method starts with the preparation of 1-amino-3-nitro-1H-1,2,4-triazole, which is then reacted with 3-aminophenol to form the aminophenoxy derivative. This intermediate is further reacted with acetic anhydride to yield the final product. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as dibromisocyanuric acid .

Chemical Reactions Analysis

2-[5-(3-aminophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(3-aminophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The triazole ring can also participate in hydrogen bonding and other interactions with proteins and nucleic acids, affecting their function .

Comparison with Similar Compounds

Similar compounds include:

Properties

CAS No.

889955-49-1

Molecular Formula

C10H10N6O4

Molecular Weight

278.22 g/mol

IUPAC Name

2-[5-(3-aminophenoxy)-3-nitro-1,2,4-triazol-1-yl]acetamide

InChI

InChI=1S/C10H10N6O4/c11-6-2-1-3-7(4-6)20-10-13-9(16(18)19)14-15(10)5-8(12)17/h1-4H,5,11H2,(H2,12,17)

InChI Key

HKMJJZAHVHPYFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC(=NN2CC(=O)N)[N+](=O)[O-])N

Origin of Product

United States

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